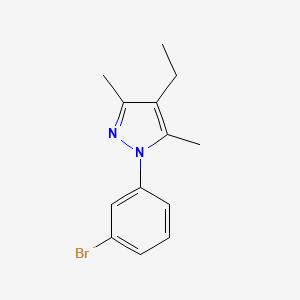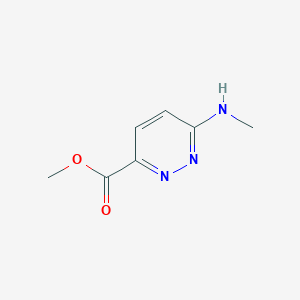
2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Descripción general
Descripción
This would typically include the IUPAC name, other names, and the class of compounds it belongs to.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Toxicity and Environmental Impact
The aromatic amino compound 5-amino-2-(trifluoromethyl)pyridine, which shares a similar structural motif with 2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole, has been studied for its role as an intermediate in pharmaceutical product synthesis. A reported case highlighted its potential toxicity when inhaled, leading to severe health issues such as methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy. This underscores the compound's hazardous nature and necessitates caution during industrial production to prevent human exposure and environmental contamination (Tao et al., 2022).
Diagnostic Applications
The Pittsburgh compound B ([11C]PiB), another structurally related compound, is utilized as a biomarker for positron emission tomography (PET) imaging to detect brain β-amyloid deposition in Alzheimer's disease. This indicates the potential for benzothiazole derivatives, including 2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole, to serve in diagnostic applications, particularly in neurodegenerative diseases (Gjedde et al., 2013).
Exposure and Health Implications
Research on environmental exposure to organophosphorus and pyrethroid pesticides in children has highlighted the broad concern regarding chemical exposure and its potential health effects, relevant to discussions on the safety and environmental impact of various chemicals, including benzothiazole derivatives. Such studies inform public health policies on the regulation and use of these chemicals to minimize health risks (Babina et al., 2012).
Neurobehavioral Effects of Exposure
The presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, but not in patients receiving parenteral alimentation, underscores the ubiquity of such compounds in our environment and their potential entry into the human body through dietary sources. This research points to a need for understanding the impact of various chemical exposures, including benzothiazole derivatives, on human health and carcinogenic risks (Ushiyama et al., 1991).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Direcciones Futuras
This involves discussing potential future research directions, applications of the compound, and unanswered questions.
Please note that not all compounds will have information available in all these categories. For a specific compound, it’s best to consult the primary literature or databases like PubChem or ChemSpider. If you have any other questions or need information on a different compound, feel free to ask!
Propiedades
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2S/c14-13(15,16)8-3-4-11-10(6-8)18-12(19-11)7-9-2-1-5-17-9/h3-4,6,9,17H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLVSNKSCATQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)










